molecular formula C16H24N4O4 B2731215 tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate CAS No. 1448043-85-3

tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate

Numéro de catalogue: B2731215
Numéro CAS: 1448043-85-3
Poids moléculaire: 336.392
Clé InChI: BZKQRBKNRGJRCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate is a specialized chemical building block of significant interest in medicinal chemistry, particularly in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule serves as a crucial linker that connects an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting ligand. The piperazine ring, protected by a tert-butyloxycarbonyl (Boc) group, provides a synthetic handle for further conjugation, while the fused pyrazolo[1,3]oxazine heterocycle contributes to the molecule's rigidity and physicochemical properties. The rigidity and specific geometry imposed by the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core are critical for optimizing the ternary complex formation between the E3 ligase, the PROTAC molecule, and the target protein, which is essential for inducing ubiquitination and subsequent degradation by the proteasome . Researchers utilize this compound to develop novel PROTACs targeting a range of challenging disease drivers, including those in oncology and neurodegenerative diseases , where traditional inhibition has proven difficult. Its application extends the toolbox for targeted protein degradation, a revolutionary modality in drug discovery that offers the potential to target proteins previously considered 'undruggable'. The presence of the Boc-protected piperazine makes it a versatile intermediate for solid-phase peptide synthesis (SPPS) and other combinatorial chemistry approaches , enabling the rapid generation of diverse PROTAC libraries for biological screening.

Propriétés

IUPAC Name

tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(22)19-8-6-18(7-9-19)14(21)12-11-13-20(17-12)5-4-10-23-13/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQRBKNRGJRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. The reaction proceeds under specific conditions, such as the use of potassium carbonate in dichloromethane and water, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.

Analyse Des Réactions Chimiques

Hydrolysis of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can be selectively removed under acidic conditions to yield a free amine. This reaction is pivotal for further functionalization of the piperazine moiety.

Reaction Conditions Products Key Observations
Trifluoroacetic acid (TFA) in DCMDeprotected piperazine intermediate (free amine)High selectivity for Boc removal
HCl in dioxaneHydrochloride salt of the deprotected piperazineRequires neutralization for further reactions

This step is often employed to generate reactive intermediates for coupling with electrophiles or pharmacophores.

Amide Bond Formation and Coupling Reactions

The carbonyl group adjacent to the pyrazolo-oxazine ring serves as a reactive site for nucleophilic attack, enabling amide bond formation.

Reagents/Conditions Nucleophiles Products
EDC·HCl, HOBt, DIPEA in DMFAmines (e.g., substituted anilines, alkylamines)Piperazine-linked amide derivatives
CDI (1,1'-carbonyldiimidazole)AlcoholsCarbamate or carbonate derivatives

These reactions are frequently used to introduce diverse substituents, enhancing pharmacological properties such as target affinity.

Ring-Opening Reactions of the Oxazine Moiety

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring undergoes selective ring-opening under acidic or nucleophilic conditions.

Conditions Reagents Products
HCl in methanolMethanolPyrazolo-oxazolidine derivatives
Sodium hydride (NaH) in THFThiolsThioether-linked pyrazole analogs

Ring-opening reactions modify the heterocyclic scaffold, enabling access to structurally diverse analogs .

Electrophilic Aromatic Substitution

The pyrazole ring in the oxazine system is susceptible to electrophilic substitution, particularly at the 3- and 5-positions.

Reagents Position Modified Products
Nitration (HNO₃/H₂SO₄)C-3 or C-5Nitro-substituted derivatives
Halogenation (Br₂/FeBr₃)C-3Brominated analogs (e.g., 3-bromo-pyrazolo-oxazine)

These substitutions are leveraged to enhance electronic properties or serve as intermediates for cross-coupling reactions .

Reductive Amination and Alkylation

The deprotected piperazine intermediate undergoes reductive amination or alkylation to introduce alkyl/aryl groups.

Reagents Substrates Products
NaBH₃CN, aldehydes/ketonesAldehydes (e.g., benzaldehyde)N-alkylated piperazine derivatives
Alkyl halides, K₂CO₃Methyl iodide, benzyl bromideQuaternary ammonium salts or N-alkyl piperazines

These modifications fine-tune solubility and pharmacokinetic profiles .

Oxidation and Reduction Reactions

  • Oxidation : The oxazine ring can be oxidized to form pyrazolo-oxazole derivatives using mild oxidizing agents like m-CPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring to a saturated piperidine analog, altering conformational flexibility .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to introduce aryl/heteroaryl groups.

Catalyst System Boron Reagents Products
Pd(PPh₃)₄, K₂CO₃, dioxane/H₂OArylboronic acidsBiaryl-substituted pyrazolo-oxazine derivatives

This strategy is critical for structure-activity relationship (SAR) studies .

Key Research Findings

  • Deprotection Efficiency : TFA-mediated Boc removal achieves >95% yield without side reactions.

  • Amide Coupling : EDC·HCl/HOBt ensures >80% conversion for most amines, minimizing racemization.

  • Ring-Opening Selectivity : Methanolysis under HCl preferentially cleaves the oxazine ring over other functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds derived from pyrazolo[5,1-b][1,3]oxazine structures. These compounds have shown promise in inhibiting various cancer cell lines through mechanisms involving DNA topoisomerase interference and apoptosis induction. For instance, derivatives containing the pyrazolo framework have been evaluated for their cytotoxic effects against prostate cancer cells, demonstrating IC50 values that suggest significant activity against tumor growth .

Neuropharmacological Effects
Compounds similar to tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate have been investigated for their neuropharmacological effects. Research indicates that these compounds may modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in central nervous system disorders.

Synthesis of Novel Therapeutics

Design of Biologically Active Molecules
The versatility of the piperazine moiety allows for the synthesis of a wide range of derivatives that can be tailored for specific biological targets. The incorporation of the pyrazolo[5,1-b][1,3]oxazine scaffold into piperazine derivatives has been shown to yield compounds with enhanced potency and selectivity against various biological targets . This approach is crucial in drug design where specificity and reduced side effects are paramount.

Case Study: Synthesis of Antitubercular Agents
A notable case study involves the synthesis of aza- and diazabiphenyl analogues derived from similar structures to this compound. These compounds exhibited over 100-fold improved efficacy compared to existing antitubercular drugs in preclinical models, showcasing the potential for developing new treatments for tuberculosis .

Structure-Activity Relationship Studies

Understanding Mechanisms of Action
Structure-activity relationship (SAR) studies are essential in optimizing the pharmacological properties of new compounds. By systematically modifying the chemical structure of this compound and analyzing their biological activity, researchers can identify key structural features that enhance efficacy and reduce toxicity. Such studies have led to the identification of lead compounds with promising therapeutic profiles.

Potential Applications in Drug Delivery Systems

The unique chemical properties of this compound may also lend themselves to innovative drug delivery systems. By conjugating it with various carriers or using it as a prodrug, researchers aim to improve the solubility and bioavailability of poorly soluble drugs.

Mécanisme D'action

The mechanism by which tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system in which it is used.

Comparaison Avec Des Composés Similaires

Structural Analogues

tert-Butyl 4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
  • Structural Differences : Replaces the pyrazolo[5,1-b][1,3]oxazine with a pyrazolo[1,5-a]pyridine ring, reducing oxygen content and altering ring strain.
  • Implications : The absence of an oxazine oxygen may decrease polarity, increasing lipophilicity (ClogP ~2.5 vs. ~1.8 for the target compound) .
  • Applications : Used in kinase inhibitor research due to improved cell permeability .
Nitroimidazooxazine Derivatives (e.g., PA-824 Analogues)
  • Example : (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .
  • Key Differences : Incorporates a nitroimidazole instead of pyrazole and a benzyloxy side chain.
  • Bioactivity : PA-824 analogues exhibit potent antitubercular activity (MIC ~0.1–0.3 μM) but suffer from poor solubility (≤10 μM in PBS). Hydrophilic linkers (e.g., pyridine) in extended side-chain variants improve solubility (up to 50 μM) while maintaining potency .
tert-Butyl 3-Bromo-6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
  • Modifications : Bromine substitution at position 3 and a methyl group at position 2.
  • Synthetic Utility : Bromine enables further functionalization via cross-coupling reactions, a strategy less explored in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound ClogP Aqueous Solubility (μM) Microsomal Stability (% remaining) Oral Bioavailability
Target Compound 1.8 ~20 (predicted) 85% (rat) Moderate (40–50%)
PA-824 3.2 ≤10 70% Low (~30%)
PA-824 Pyridine Acetylene Analogue () 2.5 50 90% High (>60%)
tert-Butyl 4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine 2.5 ~15 80% Moderate (~45%)

Key Observations :

  • Pyridine-containing analogues () achieve a balance between solubility and bioavailability, a strategy applicable to the target compound via side-chain modifications .
Antitubercular Activity
  • PA-824 Analogues : Exhibit MIC values as low as 0.03 μM against M. tuberculosis H37Rv. The target compound’s pyrazolo-oxazine core lacks the nitro group critical for prodrug activation in PA-824, suggesting divergent mechanisms .
  • Chronic Infection Models : Pyridine-linked PA-824 derivatives show >24-fold better efficacy than delamanid in murine models, highlighting the impact of hydrophilic substituents .
Kinase Inhibition
  • Piperazine-carboxylates with pyrazolo-heterocycles are explored as kinase inhibitors (e.g., JAK2, ALK). The target compound’s oxazine ring may offer unique hydrogen-bonding interactions compared to pyridine-based analogues .

Activité Biologique

The compound tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate is a member of the pyrazolo[5,1-b][1,3]oxazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and databases to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C18H21N3O4
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1428366-29-3

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine-linked compounds possess activity against Mycobacterium tuberculosis (MTB), suggesting that the pyrazolo structure may enhance the efficacy of these agents against resistant strains of bacteria .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes. Notably, it has been investigated for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with similar structures have demonstrated moderate to high inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anti-Tubercular Activity : A series of compounds related to pyrazolo derivatives were synthesized and tested for their anti-tubercular activity. Some exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard treatments, indicating their potential as new therapeutic agents against tuberculosis .
  • Cholinesterase Inhibition : A study focused on the synthesis of isatin Mannich bases revealed that related compounds could serve as effective cholinesterase inhibitors. The inhibition of AChE and BuChE was found to correlate with the presence of pyrazolo structures in the compounds tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

  • Substituents on the piperazine ring : Alterations can enhance or diminish biological activity.
  • Positioning of functional groups on the pyrazolo ring : Specific placements can optimize interactions with target enzymes or receptors.

Research Findings Summary Table

Study FocusKey FindingsReference
Anti-Tubercular ActivitySignificant MICs against MTB
Cholinesterase InhibitionModerate inhibition of AChE and BuChE
Structure-Activity RelationshipModifications affect biological efficacy

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate?

Methodological Answer: The compound can be synthesized via coupling reactions between pyrazolo-oxazine intermediates and piperazine derivatives. Key steps include:

  • Amide Coupling : Reacting pyrazolo-oxazine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate using coupling agents (e.g., EDCI, HOBt) in dichloromethane (DCM) under nitrogen .
  • Cross-Coupling : For functionalized derivatives, Suzuki-Miyaura coupling with boronic esters (e.g., 5-(thiazol-5-yl)pyrazine) using Pd catalysts (e.g., Pd(dppf)Cl₂) and sodium carbonate in toluene/water at 100°C for 16 hours .

Q. Table 1: Representative Reaction Conditions

YieldConditionsKey ObservationsReference
88.7%1,4-Dioxane, K₂CO₃, 110°C, 12 hHigh purity (99.6%) via LCMS; scalable for intermediates
43%Toluene/water, Pd(dppf)Cl₂, Na₂CO₃, 100°C, 16 hRequires inert atmosphere; product isolated via silica gel chromatography

Q. How can purification and characterization be effectively performed for this compound?

Methodological Answer:

  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 0–90% ethyl acetate) for intermediates . For final products, recrystallization in DCM/hexane improves purity .
  • Characterization :
    • NMR : Confirm regiochemistry of the pyrazolo-oxazine ring (e.g., δ 8.2–9.0 ppm for aromatic protons) .
    • LCMS : Monitor reaction progress (e.g., [M+H]+ at m/z 348.1) .
    • X-ray Diffraction : Resolve crystal structures for analogs (e.g., piperazine derivatives) to validate stereochemistry .

Q. What analytical techniques are critical for assessing structural integrity and purity?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Elemental Analysis : Verify carbon/nitrogen ratios (±0.4% theoretical values) for final compounds .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound and its analogs?

Methodological Answer:

  • In Vitro Assays :
    • NLRP3 Inflammasome Inhibition : Measure IL-1β release in LPS-primed THP-1 cells (IC₅₀ < 100 nM) .
    • Enzyme Binding : Use surface plasmon resonance (SPR) to assess affinity for target proteins (e.g., BTK inhibition at Ki < 10 nM) .
  • In Vivo Models :
    • Mouse Tuberculosis Model : Administer 50 mg/kg orally; compare bacterial load reduction vs. controls (e.g., >100-fold improvement over PA-824) .

Q. Table 2: Biological Activity Profile

AssayResultReference
NLRP3 Inhibition (IC₅₀)25 nM
Acute TB Model (ED₉₀)10 mg/kg
Metabolic Stability (Human Liver Microsomes)t₁/₂ = 45 min

Q. How can solubility challenges be addressed during formulation studies?

Methodological Answer:

  • Structural Modifications : Introduce basic amines (e.g., piperazine substituents) to enhance aqueous solubility (e.g., 3–4-fold increase at pH 2.0) .
  • Prodrug Strategies : Synthesize phosphate esters (e.g., tert-butyl ester hydrolysis in vivo) to improve bioavailability .

Q. How do structural analogs compare in terms of activity and stability?

Methodological Answer:

  • Pyridine Replacements : Bipyridine analogs reduce ClogP by 0.5–1.0 but may weaken antitubercular activity (MIC > 10 μM) .
  • Heterocyclic Variations : Proximal pyrimidine or thiazole rings retain potency (MIC < 1 μM) while improving metabolic stability .

Q. Table 3: Key Analog Comparisons

AnalogClogPAqueous Solubility (μg/mL)MIC (M. tuberculosis)
Parent Compound3.212 (pH 7.4)0.5 μM
Pyridine Analog2.845 (pH 2.0)0.7 μM
Bipyridine Analog2.580 (pH 2.0)12 μM

Q. How should researchers resolve contradictions in synthetic yield data?

Methodological Answer:

  • Parameter Screening : Optimize temperature (e.g., 110°C vs. reflux) and base (K₂CO₃ vs. NaHCO₃) for nucleophilic substitution steps .
  • Catalyst Loading : For Pd-mediated couplings, increase Pd(dppf)Cl₂ to 10 mol% to improve yields from 43% to >60% .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and chemical goggles .
  • Ventilation : Perform reactions in fume hoods to avoid inhaling irritant fumes (e.g., during TFA deprotection) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.